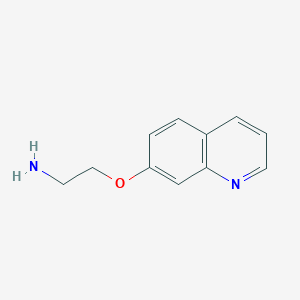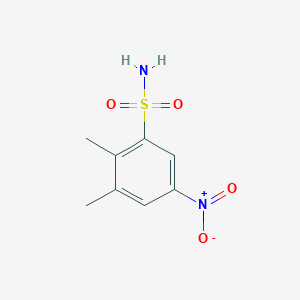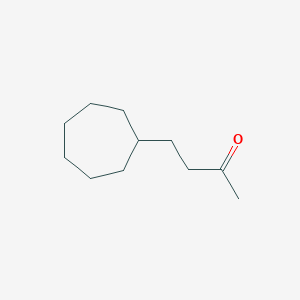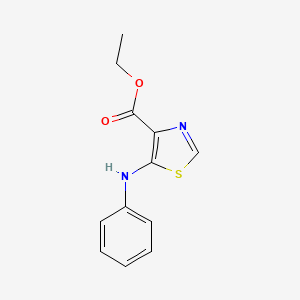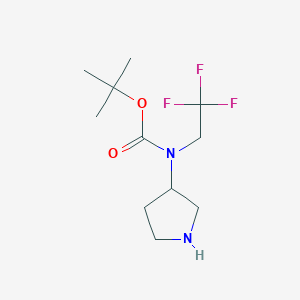
tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate typically involves the following steps:
-
Formation of the Pyrrolidine Intermediate: : The synthesis begins with the preparation of the pyrrolidine intermediate. This can be achieved through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.
-
Introduction of the Trifluoroethyl Group: : The next step involves the introduction of the trifluoroethyl group. This can be done by reacting the pyrrolidine intermediate with a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a base.
-
Carbamate Formation: : The final step is the formation of the carbamate. This is typically achieved by reacting the trifluoroethylated pyrrolidine with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : tert-Butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate can undergo oxidation reactions, particularly at the pyrrolidine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the carbamate group, converting it into an amine. Reducing agents such as lithium aluminum hydride or borane can be used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the trifluoroethyl group. Nucleophiles such as amines or thiols can replace the trifluoroethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with various nucleophiles.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The trifluoroethyl group can act as a bioisostere, mimicking the properties of other functional groups in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising scaffold for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring can modulate its pharmacokinetic properties. The carbamate group can undergo hydrolysis in biological systems, releasing active metabolites that exert the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(pyrrolidin-3-yl)carbamate: Lacks the trifluoroethyl group, which can affect its reactivity and biological activity.
tert-Butyl N-(2,2,2-trifluoroethyl)carbamate: Lacks the pyrrolidine ring, which can influence its binding properties and stability.
N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate: Lacks the tert-butyl group, which can impact its solubility and pharmacokinetics.
Uniqueness
tert-Butyl N-(pyrrolidin-3-yl)-N-(2,2,2-trifluoroethyl)carbamate is unique due to the combination of its functional groups. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, while the pyrrolidine ring provides a rigid structure that can improve binding specificity. The tert-butyl group contributes to its overall stability and solubility, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H19F3N2O2 |
|---|---|
Poids moléculaire |
268.28 g/mol |
Nom IUPAC |
tert-butyl N-pyrrolidin-3-yl-N-(2,2,2-trifluoroethyl)carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16(7-11(12,13)14)8-4-5-15-6-8/h8,15H,4-7H2,1-3H3 |
Clé InChI |
FRXZENCBDYNJIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC(F)(F)F)C1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


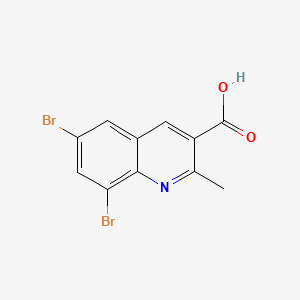
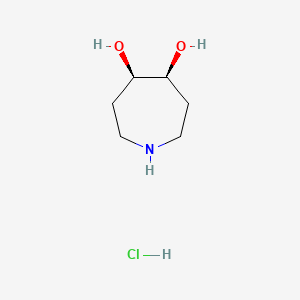
![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)


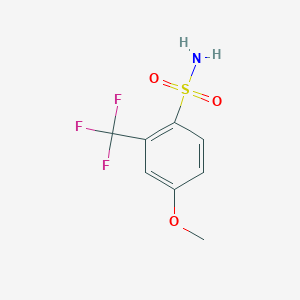


![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B13525386.png)
![N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide](/img/structure/B13525392.png)
